4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRUJHCAOSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 5 Fluoro 1,1 Biphenyl 2 Carbaldehyde
Catalytic Cross-Coupling Reactions for Biaryl Bond Formation
Transition metal-catalyzed cross-coupling reactions are the premier methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds. Current time information in Denbighshire, GB.rsc.org These reactions have been refined over decades to allow for the coupling of a wide array of substrates with high efficiency and predictability. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with electronically diverse or sterically hindered coupling partners.
The Suzuki-Miyaura coupling reaction is one of the most widely used and versatile methods for the synthesis of biphenyl (B1667301) derivatives. mdpi.comnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This reaction is well-understood and highly valued for its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov
The success of a Suzuki-Miyaura coupling heavily relies on the choice of the palladium source and the supporting ligands. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reaction's efficiency and selectivity.
Palladium Sources : Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C). Pd(II) sources must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. Stable Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also frequently used. nih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, offer the advantage of being recyclable, aligning with green chemistry principles. mdpi.com
Ligands : Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for many transformations. nih.gov However, for challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands are required. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been developed to enhance catalyst activity and stability, enabling reactions to proceed at lower catalyst loadings and with higher efficiency. mdpi.commit.eduentegris.com The choice of ligand can be critical to prevent side reactions and achieve high yields. mit.edu
Table 1: Common Palladium Catalyst and Ligand Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Key Characteristics & Applications |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | Standard, cost-effective system for general couplings. |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Air-stable Pd(0) source, widely used for a variety of substrates. nih.gov |
| Pd/C | None | Heterogeneous catalyst, allows for easier purification and catalyst recycling. mdpi.com |
| Pd₂(dba)₃ | Buchwald Ligands (XPhos, SPhos) | Highly active system for challenging substrates like aryl chlorides and fluorinated arenes. mdpi.com |
| Palladacycles | Various Phosphines | Air- and moisture-stable precatalysts that activate under reaction conditions, offering high turnover numbers. |
The synthesis of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde via Suzuki-Miyaura coupling can be approached from two primary retrosynthetic disconnections, involving the coupling of a halogenated aryl precursor with an arylboronic acid derivative. nih.govresearchgate.net
Route A : This approach involves the coupling of (4-chlorophenyl)boronic acid with a 2-halo-4-fluorobenzaldehyde derivative (where the halo group is typically Br or I). The aldehyde functionality may require protection to prevent side reactions, although the Suzuki coupling is often tolerant of such groups.
Route B : The alternative strategy uses (5-fluoro-2-formylphenyl)boronic acid and couples it with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene .
The choice between these routes depends on the commercial availability, stability, and ease of synthesis of the respective precursors. nih.gov Arylboronic acids are generally stable, non-toxic, and easy to handle, making them highly attractive synthetic intermediates. nih.govresearchgate.net The reactivity of the halogenated precursor typically follows the order I > Br > Cl, with aryl chlorides being the least reactive and often requiring more advanced catalytic systems. rsc.org
Table 2: Potential Precursor Pairs for the Synthesis of this compound
| Route | Halogenated Aryl Precursor | Boronic Acid Derivative |
|---|---|---|
| A | 2-Bromo-4-fluorobenzaldehyde | (4-chlorophenyl)boronic acid |
| B | 1-Bromo-4-chlorobenzene | (5-fluoro-2-formylphenyl)boronic acid |
The outcome of a Suzuki-Miyaura reaction is significantly influenced by the choice of solvent, base, and temperature. These parameters affect the solubility of reagents, the activity of the catalyst, and the rate of the reaction steps. beilstein-journals.org
Solvent Systems : The reaction is tolerant of a wide range of solvents. beilstein-journals.org Often, a mixture of an organic solvent and water is used. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). mdpi.commdpi.com The presence of water can be beneficial, and in some cases, the reaction can be run entirely in water, offering a green chemistry advantage. rsc.org The solvent's polarity can influence the structure and activity of the catalytic intermediates. beilstein-journals.org
Base : A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases are most common, with choices including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The strength and nature of the base can impact the reaction rate and selectivity, and the optimal base often depends on the specific substrates and catalyst system being used.
Temperature : Reaction temperatures can range from room temperature to reflux conditions. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or undesired side reactions. For less reactive substrates, such as aryl chlorides, elevated temperatures (e.g., 65-110 °C) are often necessary to achieve good conversion. mdpi.combeilstein-journals.org
Table 3: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Common Choices | Influence on Reaction |
|---|---|---|
| Solvent | Toluene, DMF, THF, Dioxane, Water | Affects solubility, catalyst activity, and reaction rate. mdpi.combeilstein-journals.org |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for transmetalation; choice affects yield and can minimize side reactions. mdpi.com |
| Temperature | 25 °C - 110 °C | Higher temperatures increase rate but can impact catalyst stability and product purity. beilstein-journals.org |
Nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium for mediating aryl cross-coupling reactions. thermofisher.com Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and fluorides, under milder conditions than their palladium counterparts. The mechanisms can be similar to palladium-catalyzed cycles but may also involve different oxidation states or radical pathways. For the synthesis of this compound, a nickel-catalyzed approach could offer advantages in terms of cost and potentially unique reactivity, particularly if an aryl chloride is used as a coupling partner. acs.orgnih.gov
Beyond the Suzuki reaction, other cross-coupling methods are available for biaryl synthesis. The Negishi coupling, which utilizes organozinc reagents, is a notable alternative. thermofisher.com
The key advantages of the Negishi coupling include:
High Reactivity : Organozinc reagents are generally more reactive than organoboron compounds, often allowing reactions to proceed at lower temperatures.
Functional Group Tolerance : The reaction is compatible with a wide variety of functional groups. thermofisher.com
Versatility : It can be catalyzed by either palladium or nickel complexes. thermofisher.com
For the synthesis of the target molecule, one of the aryl halides (e.g., 1-bromo-4-chlorobenzene or 2-bromo-4-fluorobenzaldehyde) would be converted into its corresponding organozinc reagent. This reagent would then be coupled with the other aryl halide partner in the presence of a suitable catalyst. dntb.gov.uaunits.it This methodology provides another robust pathway to access complex biaryl structures.
Regioselective C-H Activation for Direct Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.org For a precursor to this compound, regioselective C-H activation would ideally target the C-H bond at the 2-position of the biphenyl system for subsequent conversion to the aldehyde. This is typically achieved through transition metal catalysis, often guided by a directing group. rsc.org
A directing group, covalently attached to the biphenyl precursor, coordinates to a metal catalyst (commonly palladium) and positions it in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization. While direct C-H formylation is challenging, a common approach involves an initial C-H arylation, alkylation, or halogenation, followed by further chemical transformation. For instance, a picolinamide (B142947) directing group could be used to facilitate the Pd(II)-catalyzed arylation of an unactivated C-H bond, which could then be elaborated into the desired carbaldehyde. iisermohali.ac.in The synthetic utility and mechanistic aspects of these transformations are a major focus of modern chemical research. rsc.org
Table 1: Overview of C-H Activation Strategy
| Step | Description | Catalyst System (Example) | Key Advantage |
|---|---|---|---|
| 1. Attachment of Directing Group | A suitable directing group (e.g., picolinamide) is installed on the biphenyl precursor. | N/A | Enables regiocontrol in the subsequent C-H activation step. |
| 2. C-H Functionalization | The directing group guides a transition metal catalyst to selectively activate the ortho C-H bond. | Pd(II) catalysts | High regioselectivity, reducing the need for protecting groups and pre-functionalized substrates. iisermohali.ac.in |
| 3. Conversion to Aldehyde | The newly introduced functional group is chemically converted into a carbaldehyde. | Varies based on the functional group | Provides a pathway to the target aldehyde from a C-H bond. |
| 4. Removal of Directing Group | The directing group is cleaved to yield the final product. | Typically hydrolysis | Completes the synthesis. |
Targeted Installation of the Carbaldehyde Moiety
The introduction of the aldehyde (carbaldehyde) function at the 2-position of the biphenyl core is a critical transformation. Several distinct strategies can be employed, starting from different biphenyl precursors.
Formylation Reactions of Biphenyl Precursors (e.g., Vilsmeier-Haack Reaction, Directed Ortho-Metalation)
Direct formylation involves the introduction of a -CHO group onto the biphenyl ring in a single step.
Vilsmeier-Haack Reaction: This classic method typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings. However, its application to less activated or sterically hindered biphenyl systems can be limited.
Directed Ortho-Metalation (DoM): In DoM, a directing metalation group (DMG) on one of the phenyl rings (e.g., an amide or methoxy (B1213986) group) directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium or arylmagnesium species can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group with high regioselectivity.
Transition Metal-Catalyzed Formylation: A milder and more broadly applicable approach is the palladium-catalyzed reductive carbonylation of an aryl halide precursor (e.g., 2-bromo-4'-chloro-5-fluorobiphenyl). orgsyn.org This method uses carbon monoxide (CO) or a CO surrogate as the carbon source and a reductant. orgsyn.org N-Formylsaccharin, a stable and crystalline solid, has been developed as a highly effective CO surrogate that releases carbon monoxide under mild basic conditions, avoiding the handling of toxic CO gas. orgsyn.org
Table 2: Comparison of Formylation Methods
| Method | Reagents | Substrate Requirement | Key Features |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatic ring | Classic method, can have regioselectivity issues. |
| Directed Ortho-Metalation | Organolithium reagent, DMF | Presence of a Directing Metalation Group (DMG) | Excellent regiocontrol, requires cryogenic temperatures. |
| Reductive Carbonylation | Pd catalyst, CO or CO surrogate (e.g., N-Formylsaccharin), Reductant (e.g., Triethylsilane) | Aryl halide (Br, I) or triflate precursor | Mild conditions, high functional group tolerance. orgsyn.org |
Selective Oxidation of Precursor Methyl or Benzyl (B1604629) Alcohol Groups
An alternative and very common strategy is the oxidation of a pre-existing functional group at the 2-position. This two-step approach involves first synthesizing 4'-chloro-5-fluoro-2-methyl-[1,1'-biphenyl] or the corresponding benzyl alcohol, (4'-chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol, followed by selective oxidation.
The selective oxidation of a primary alcohol to an aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid. A wide variety of catalytic systems have been developed for this purpose. Aerobic oxidation, using air or molecular oxygen as the terminal oxidant, is a particularly "green" and efficient method. rsc.org Catalysts based on noble metals such as platinum, ruthenium, or gold supported on materials like ceria have shown high efficiency and selectivity for the oxidation of alcohols to aldehydes. nih.govrsc.org For example, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) has been achieved with excellent yields using various nanocatalysts under mild conditions, demonstrating the viability of this approach for complex molecules. rsc.org
Hydrolysis of Cyanohydrin Ethers for Aldehyde Formation
The synthesis of aldehydes via cyanohydrins is a versatile method. For the target compound, the synthesis would proceed from a related ketone or aldehyde precursor. The key intermediate is a cyanohydrin, which is a molecule containing both a cyano (-CN) and a hydroxyl (-OH) group on the same carbon.
The process typically involves:
Formation of a Cyanohydrin: Hydrogen cyanide (HCN) or a cyanide salt is added across the carbonyl group of a suitable precursor. This reaction can be catalyzed by enzymes known as hydroxynitrile lyases (HNLs) to achieve high enantioselectivity, which is crucial in pharmaceutical synthesis. d-nb.infonih.gov
Protection of the Hydroxyl Group: The hydroxyl group of the cyanohydrin is often protected as an ether (e.g., a silyl (B83357) ether) to prevent unwanted side reactions during the subsequent step.
Reduction and Hydrolysis: The nitrile group of the protected cyanohydrin is then reduced, typically using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by acidic workup. This sequence cleaves the C-N bond and hydrolyzes the intermediate imine directly to the desired aldehyde. This method avoids the isolation of the often-unstable aldehyde product. researchgate.net
Controlled Introduction of Halogen Substituents (Chlorine and Fluorine)
The specific placement of the chloro and fluoro substituents on the biphenyl scaffold is fundamental to the identity of the final molecule. The most reliable and widely used method to achieve this is to build the biphenyl core from two pre-functionalized aromatic rings using a cross-coupling reaction.
Strategic Incorporation via Halogenated Building Blocks in Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis. nih.gov Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provide powerful and versatile ways to form the C-C bond between the two aromatic rings.
In this strategy, the chlorine and fluorine atoms are incorporated into the starting materials, or "building blocks," before the coupling step. For the synthesis of this compound, a typical Suzuki coupling might involve the reaction between:
(4-chlorophenyl)boronic acid and 1-bromo-5-fluoro-2-formylbenzene (or a precursor with a protected aldehyde or a group that can be converted to an aldehyde, like a methyl group).
(5-fluoro-2-formylphenyl)boronic acid and 1-bromo-4-chlorobenzene .
The choice of which partner is the organometallic species (e.g., boronic acid) and which is the halide is often determined by the availability of starting materials and the need to control regioselectivity. nih.gov Palladium catalysts are most common for Suzuki couplings, but nickel-based catalysts are also highly effective for aryl cross-coupling reactions. nih.govgoogle.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to ensure high yield and prevent side reactions. nih.gov This building block approach provides unambiguous control over the substitution pattern of the final product.
Table 3: Example Suzuki Coupling for Biphenyl Core Synthesis
| Building Block 1 (Organometallic) | Building Block 2 (Halide) | Catalyst System (Example) | Resulting Core Structure |
|---|---|---|---|
| (4-chlorophenyl)boronic acid | 1-bromo-5-fluoro-2-methylbenzene | Pd(OAc)₂, Q-phos ligand | 4'-chloro-5-fluoro-2-methyl-[1,1'-biphenyl] |
This core is then subjected to oxidation (as described in 2.2.2) to yield the final target molecule.
Direct Halogenation Strategies
Direct halogenation of an existing biphenyl scaffold to achieve the specific substitution pattern of this compound is generally not a preferred synthetic route. The primary challenge lies in controlling the regioselectivity of the halogenation reaction on a molecule with multiple activating and deactivating groups.
The electrophilic aromatic substitution on the biphenyl system would be influenced by the existing fluoro, chloro, and carbaldehyde groups. The aldehyde group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho-, para-directors and deactivating. Attempting to introduce a halogen at a specific position on either ring of a pre-formed biphenyl would likely result in a mixture of isomers, which would be difficult to separate and lead to low yields of the desired product.
For instance, the direct bromination of chlorobenzene (B131634) typically yields a mixture of para- and ortho-isomers, with the para-isomer being predominant. A more regioselective method for producing 1-bromo-4-chlorobenzene is the Sandmeyer reaction, starting from 4-chloroaniline. This highlights the preference for introducing halogens on the precursor rings before the biphenyl core is constructed to ensure the correct substitution pattern.
Multi-Step Synthetic Sequences and Convergent Synthesis Routes
Convergent synthesis is the most effective and widely employed strategy for preparing unsymmetrically substituted biphenyls like this compound. This approach involves the synthesis of the two aryl rings with the desired substituents separately, followed by their coupling. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this methodology due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary precursors. nih.govorganic-chemistry.org
A plausible and efficient convergent synthesis for this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of (5-fluoro-2-formylphenyl)boronic acid with 1-bromo-4-chlorobenzene.
The key starting materials for this synthesis are:
(5-Fluoro-2-formylphenyl)boronic acid
1-Bromo-4-chlorobenzene
The general reaction scheme is as follows:
This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.
| Reactant | Structure | Role in Synthesis |
|---|---|---|
| (5-Fluoro-2-formylphenyl)boronic acid | Provides the fluorinated and formylated phenyl ring. | |
| 1-Bromo-4-chlorobenzene | Provides the chlorinated phenyl ring. |
Other cross-coupling reactions such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also be employed, but the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. nih.gov
Considerations for Scalable Synthesis and Process Intensification
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key concept in this scale-up.
Key considerations for scalable synthesis include:
Catalyst Selection and Loading: For industrial applications, minimizing the amount of expensive palladium catalyst is crucial. Research into highly active catalysts that can be used at low loadings (ppm levels) is ongoing. rsc.org Supported palladium nanoparticles are also being explored as they can be more easily recovered and reused compared to homogeneous catalysts. mdpi.com
Solvent Choice: The use of environmentally benign solvents is a major focus. Water is an attractive solvent for Suzuki-Miyaura reactions from a green chemistry perspective. rsc.orgresearchgate.net The use of microemulsion systems with water and an alcohol can also facilitate the reaction with lower-cost catalysts like Pd/C. google.com
Purification Methods: On a large scale, chromatographic purification is often impractical and expensive. Crystallization is a more viable option for obtaining the final product in high purity. Developing a robust crystallization process is a critical step in process development. The separation of isomers, if any are formed, can sometimes be achieved through melt crystallization techniques. google.com
Process Intensification: This can involve using continuous flow reactors instead of batch reactors. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput. Integrating reaction and separation steps, for example, through reactive distillation or membrane-assisted processes, can also lead to significant process intensification.
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Homogeneous Pd catalysts (e.g., Pd(PPh₃)₄) | Low-loading homogeneous catalysts, heterogeneous catalysts (e.g., Pd on carbon), or reusable catalysts. rsc.orgmdpi.com |
| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Greener solvents (e.g., Water, Ethanol), or solvent-free conditions. rsc.orggoogle.com |
| Purification | Column Chromatography | Crystallization, Distillation. google.com |
| Reaction Setup | Batch reactors (round-bottom flasks) | Large batch reactors or continuous flow reactors. |
By optimizing these parameters, the synthesis of this compound can be made more efficient and economically viable for large-scale production, enabling its use in various applications.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Transformations of the Carbaldehyde Functional Group
The carbaldehyde group is a primary site of reactivity in 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, susceptible to a variety of nucleophilic additions and redox transformations.
The aldehyde functional group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form imines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis, proceeding through a nucleophilic attack on the carbonyl carbon followed by the elimination of a water molecule. rsc.org The reaction is typically acid-catalyzed to facilitate the dehydration step. acs.org
For this compound, the general reaction to form an imine can be represented as:
Reaction Scheme for Imine Formation
This compound + R-NH₂ ⇌ (E/Z)-N-(4'-chloro-5-fluoro-[1,1'-biphenyl]-2-ylmethylene)alkan-amine + H₂OSimilarly, it reacts with hydrazines to form hydrazones. Hydrazones are valuable intermediates and have been studied for their diverse biological activities. nih.gov The formation of hydrazones from aldehydes is a robust and widely used reaction in organic chemistry. researchgate.net
The table below summarizes the expected products from these condensation reactions.
| Reactant | Nucleophile | Product Class | Expected Product Name |
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | (E/Z)-N-(4'-chloro-5-fluoro-[1,1'-biphenyl]-2-ylmethylene)alkanamine |
| This compound | Hydrazine (NH₂NH₂) | Hydrazone | (E/Z)-(this compound) hydrazone |
| This compound | Substituted Hydrazine (R-NHNH₂) | Hydrazone | (E/Z)-2-(4'-chloro-5-fluoro-[1,1'-biphenyl]-2-ylmethylene)-1-substituted hydrazine |
This table presents the predicted outcomes of condensation reactions based on general chemical principles.
The carbaldehyde group is readily reduced to a primary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The reaction with NaBH₄ is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ reactions are conducted in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The reduction of this compound yields (4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol.
This compound → (4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol
Further reduction to the corresponding hydrocarbon (2-methyl-4'-chloro-5-fluoro-1,1'-biphenyl) can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions.
| Transformation | Reagents | Product |
| Reduction to Alcohol | 1. NaBH₄, MeOH or LiAlH₄, Et₂O2. H₂O workup | (4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol |
| Reduction to Hydrocarbon (Wolff-Kishner) | H₂NNH₂ H₂O, KOH, heat | 2-methyl-4'-chloro-5-fluoro-1,1'-biphenyl |
| Reduction to Hydrocarbon (Clemmensen) | Zn(Hg), conc. HCl | 2-methyl-4'-chloro-5-fluoro-1,1'-biphenyl |
This table outlines the expected products from the reduction of the carbaldehyde functional group.
Aldehydes are easily oxidized to carboxylic acids by a range of oxidizing agents. researchgate.net Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). A milder and more selective method involves the use of Tollens' reagent ([Ag(NH₃)₂]⁺), which results in the formation of a silver mirror, a classic qualitative test for aldehydes.
The oxidation of this compound produces 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid.
This compound → 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid
| Oxidizing Agent | Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849), gentle warming | 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylate |
This table shows the expected product from the oxidation of the carbaldehyde group under different conditions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. Cyanosilylation, the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, is a significant carbon-carbon bond-forming reaction. nih.gov This reaction is typically catalyzed by Lewis acids or bases and yields an O-silylated cyanohydrin. nih.govwikipedia.org These products are versatile synthetic intermediates. nih.gov
The reaction proceeds via the nucleophilic attack of the cyanide ion (or the activated TMSCN) on the carbonyl carbon, with the trimethylsilyl group coordinating to the carbonyl oxygen. acs.org
For this compound, the reaction is as follows:
This compound + (CH₃)₃SiCN → 2-(4'-chloro-5-fluoro-[1,1'-biphenyl]-2-yl)-2-((trimethylsilyl)oxy)acetonitrile
This reaction is influenced by the electronic nature of the aldehyde; electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and thus enhance the reaction rate. mdpi.com
Reactivity Profiles of Halogen Substituents
The presence of chlorine and fluorine atoms on the biphenyl (B1667301) rings introduces the possibility of nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups.
Nucleophilic aromatic substitution (SₙAr) typically occurs when an aryl halide possesses strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov
In this compound, the carbaldehyde group (-CHO) is a moderately strong electron-withdrawing group. Its position on the biphenyl ring system is crucial for determining the reactivity of the halogen substituents.
Fluorine Substituent: The fluorine atom at the 5-position is ortho to the carbaldehyde group at the 2-position. This geometric arrangement strongly activates the C-F bond towards nucleophilic attack. The electron-withdrawing aldehyde group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, the fluorine atom is expected to be susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols).
Chlorine Substituent: The chlorine atom is located at the 4'-position on the second phenyl ring. It is neither ortho nor para to the activating carbaldehyde group. Consequently, there is no significant electronic activation of the C-Cl bond for an SₙAr reaction. This bond is expected to be relatively inert to nucleophilic substitution under typical SₙAr conditions.
| Halogen Position | Activating Group | Relative Position | Predicted SₙAr Reactivity |
| 5-Fluoro | -CHO | ortho | Activated |
| 4'-Chloro | -CHO | meta to the point of ring connection | Not Activated |
This table summarizes the predicted reactivity of the halogen substituents towards nucleophilic aromatic substitution.
Participation in Subsequent Cross-Coupling Reactions
The structure of this compound contains a chloro-substituted aromatic ring, which can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a terphenyl derivative. The reactivity of the C-Cl bond in Suzuki-Miyaura coupling is generally lower than that of C-Br or C-I bonds, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and harsher reaction conditions.
Heck Coupling: In a Heck reaction, the aryl chloride could be coupled with an alkene to form a substituted biphenyl with a new carbon-carbon double bond. Similar to the Suzuki-Miyaura coupling, the activation of the aryl chloride bond is a key step and may necessitate specific catalyst systems to proceed efficiently.
Sonogashira Coupling: This reaction would involve the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynyl-substituted biphenyl derivative. The conditions would need to be carefully optimized to facilitate the reaction with the less reactive aryl chloride.
Buchwald-Hartwig Amination: This cross-coupling reaction would enable the formation of a C-N bond by reacting the aryl chloride with an amine in the presence of a palladium catalyst and a base. This would introduce an amino group at the 4'-position of the biphenyl system.
It is important to consider that the presence of the aldehyde and fluoro substituents could influence the electronic properties and steric environment of the molecule, thereby affecting the efficiency and outcome of these cross-coupling reactions.
Electrophilic Aromatic Substitution on the Biphenyl Ring System
The biphenyl ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions would be directed by the existing substituents on both aromatic rings.
The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, on the ring bearing the aldehyde, electrophilic attack would be expected to occur at the positions meta to the aldehyde.
The fluoro (-F) and chloro (-Cl) substituents are deactivating yet ortho-, para-directing groups. The directing effect of these halogens is a result of the interplay between their electron-withdrawing inductive effect and electron-donating resonance effect.
When considering the biphenyl system as a whole, the directing effects of all substituents must be taken into account. The interplay between the deactivating aldehyde group and the ortho-, para-directing halogens would determine the position of further substitution. Computational studies could provide theoretical insights into the most probable sites of electrophilic attack.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro (-NO2) group onto one of the aromatic rings. The position of nitration would be governed by the directing effects of the existing substituents.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would lead to the introduction of another halogen atom onto the biphenyl system.
Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group, respectively, onto the aromatic rings. The deactivating nature of the aldehyde group would likely make these reactions challenging, requiring forcing conditions.
Investigations into Reaction Kinetics and Mechanistic Pathways
No specific studies on the reaction kinetics or mechanistic pathways for reactions involving this compound were found in the reviewed literature.
Investigations into the kinetics of the aforementioned cross-coupling or electrophilic substitution reactions would provide valuable information on reaction rates, orders of reaction with respect to reactants and catalysts, and the influence of temperature and solvent on the reaction outcomes. Such studies would involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mechanistic studies would aim to elucidate the detailed step-by-step pathway of these reactions. For cross-coupling reactions, this would involve investigating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. For electrophilic aromatic substitution, mechanistic studies would focus on the formation of the sigma complex (arenium ion) intermediate and the factors influencing its stability and subsequent deprotonation. Techniques such as isotopic labeling, computational modeling, and spectroscopic analysis of reaction intermediates could be employed to gain these mechanistic insights.
Spectroscopic Data for this compound Not Available
A thorough search of scientific literature and chemical databases did not yield specific experimental spectroscopic data for the compound this compound. While data for structurally related compounds are available, the strict requirement for scientifically accurate and detailed findings pertaining solely to the specified molecule cannot be met at this time.
Constructing a detailed analysis as outlined in the request requires access to experimental spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, UV-Vis) and mass spectrometric data for this exact compound. Such data appears to be absent from publicly accessible resources.
Analysis of analogous compounds allows for theoretical predictions of spectral characteristics, but this does not substitute for experimental data. For instance:
NMR Spectroscopy: Data for compounds like 4-chloro-1,1'-biphenyl (B8660220) and 4-fluorobenzaldehyde (B137897) could be used to estimate the chemical shifts and coupling constants for the target molecule. However, the precise electronic effects arising from the specific substitution pattern (5-fluoro on one ring, 2-carbaldehyde on the same ring, and 4'-chloro on the second ring) would lead to unique spectral features that can only be confirmed through direct measurement.
Infrared (IR) Spectroscopy: The characteristic absorption bands for the aldehyde carbonyl (C=O) group, aromatic rings (C=C and C-H), carbon-fluorine (C-F), and carbon-chlorine (C-Cl) bonds can be predicted to lie within established ranges. For example, the C=O stretch for an aromatic aldehyde is typically found around 1700 cm⁻¹. However, the exact position is influenced by the electronic interplay of all substituents, which is unknown without experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated biphenyl and aldehyde system is expected to exhibit strong π → π* transitions. The position of the maximum absorption (λmax) would be sensitive to the specific halogen and aldehyde substitutions, but no experimental spectrum is available.
Mass Spectrometry: The molecular weight of this compound can be calculated as 234.65 g/mol . The mass spectrum would show a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, indicative of the single chlorine atom. Predictable fragmentation pathways would include the loss of the formyl group (-CHO) and cleavage at the biphenyl linkage. However, without experimental data, the relative abundances of these fragments cannot be detailed.
Due to the lack of specific research findings and data for this compound, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible.
Spectroscopic Characterization and Advanced Structural Elucidation
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Detailed analysis in this section is contingent upon experimental data that is not currently available in the public domain.
Crystal Packing and Unit Cell Parameters
Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde has not been published.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
Without crystallographic data, the specific intermolecular interactions that stabilize the crystal lattice, such as potential C-H···O or C-H···F hydrogen bonds, halogen bonds involving the chlorine atom, or π-π stacking between the aromatic rings, cannot be identified or characterized.
Hirshfeld Surface Analysis and 3D Energy Framework Studies
Hirshfeld surface analysis and the calculation of 3D energy frameworks are computational tools used to visualize and quantify intermolecular interactions within a known crystal structure. As the foundational crystal structure data is unavailable, these advanced analyses cannot be conducted for this compound.
Based on the analysis of the provided search results, it is not possible to generate a scientifically accurate article focusing solely on the computational chemistry of “this compound” as requested. The search results lack specific Density Functional Theory (DFT) calculations, optimized geometry data, electronic structure analyses, Molecular Electrostatic Potential (MEP) maps, Frontier Molecular Orbital (FMO) analyses, reactivity descriptors, or simulated vibrational spectra for this particular compound.
The search results contain general descriptions of these computational methods and their applications to other, different molecules. For instance, studies on various Schiff bases, imidazole (B134444) derivatives, and other biphenyl (B1667301) compounds are mentioned, but none of the provided results present the specific data required for "this compound".
To fulfill the user's request for a "thorough, informative, and scientifically accurate" article with detailed research findings and data tables, specific computational studies on the target molecule are necessary. Without access to such studies, generating the content as outlined would lead to speculation or the inclusion of irrelevant information, directly contradicting the user's explicit instructions to focus solely on the specified compound and to not introduce information outside the provided scope.
Therefore, this request cannot be completed.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is a cornerstone of computational chemistry for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com This quantum chemical approach is instrumental in assigning the complex spectra of molecules like 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, particularly for nuclei such as ¹³C and ¹⁹F.
The methodology involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. For fluorinated aromatic compounds, this method is especially valuable due to the large chemical shift range of ¹⁹F NMR, which can make empirical assignment challenging. researchgate.net Calculations are often performed using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set. The accuracy of the prediction can be further enhanced by applying scaling factors derived from correlating computed values with experimental data for a set of similar compounds.
Below is a representative table of predicted NMR chemical shifts for this compound, illustrating the typical output from a GIAO calculation.
Table 1: Predicted NMR Chemical Shifts from GIAO Calculations (Note: The following data is illustrative of typical results from GIAO calculations and is not from a specific published study on this molecule.)
| Atom Type | Atom Number | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C2 (CHO) | 191.5 |
| ¹³C | C5 (C-F) | 165.2 (d, JCF ≈ 250 Hz) |
| ¹³C | C4' (C-Cl) | 135.8 |
| ¹³C | C1' | 138.1 |
| ¹³C | C1 | 134.9 |
| ¹⁹F | F on C5 | -110.3 |
| ¹H | H (CHO) | 10.1 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited states of molecules and predicting their electronic absorption spectra. rsc.orgchemrxiv.org For this compound, TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. scirp.org
This analysis helps to characterize the nature of the transitions, such as n → π* (originating from the lone pair of the carbonyl oxygen) and π → π* (within the biphenyl (B1667301) aromatic system). The results provide a theoretical basis for understanding the molecule's color, photophysical properties, and potential applications in materials science. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental UV-Vis spectra. rsc.org
Table 2: Predicted Electronic Transitions from TD-DFT Calculations (Note: The following data is illustrative of typical results from TD-DFT calculations and is not from a specific published study on this molecule.)
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.55 | 349 | 0.015 | n → π* (HOMO → LUMO) |
| S₀ → S₂ | 4.21 | 294 | 0.450 | π → π* (HOMO-1 → LUMO) |
| S₀ → S₃ | 4.78 | 259 | 0.310 | π → π* (HOMO → LUMO+1) |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals. wisc.edu
For this compound, NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance. Key interactions include the delocalization of lone pairs from the fluorine, chlorine, and oxygen atoms into antibonding π* orbitals of the aromatic rings, as well as π-electron delocalization between the two phenyl rings. These interactions are crucial for understanding the molecule's electronic structure, stability, and reactivity. southampton.ac.uk
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations (Note: The following data is illustrative of typical results from NBO analysis and is not from a specific published study on this molecule.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (carbonyl) | π(C-C)ring1 | 18.5 |
| LP(3) F (fluoro) | π(C-C)ring1 | 4.2 |
| LP(3) Cl (chloro) | π(C-C)ring2 | 2.8 |
| π(C-C)ring1 | π(C-C)ring2 | 6.1 |
Advanced Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insight into static properties, advanced molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the atomic motions based on a force field, allowing for the exploration of conformational landscapes and the influence of the environment.
Development of Quantitative Structure-Property Relationship (QSPR) Models for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. For a class of compounds like substituted biphenyls, a QSPR model can be developed to correlate physicochemical properties (e.g., solubility, boiling point, toxicity) with calculated molecular descriptors. tandfonline.com
For this compound, relevant descriptors would include electronic parameters (dipole moment, HOMO/LUMO energies), steric parameters (molecular volume, surface area), and topological indices. By building a model from a training set of related biphenyl derivatives with known experimental data, the properties of the target molecule can be predicted. oup.com These models are valuable in chemical design and risk assessment for identifying candidates with desired properties or avoiding potentially hazardous compounds without the need for extensive experimental testing.
Derivatization Strategies and Synthetic Applications of 4 Chloro 5 Fluoro 1,1 Biphenyl 2 Carbaldehyde
Synthesis of Complex Biphenyl (B1667301) Derivatives through Aldehyde Transformations
The aldehyde functional group in 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of complex biphenyl derivatives. These transformations are fundamental in organic synthesis for constructing more intricate molecular architectures.
Standard aldehyde derivatization reactions can be readily applied to this biphenyl scaffold. For instance, oxidation of the aldehyde group yields the corresponding carboxylic acid, 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Conversely, reduction of the aldehyde to a primary alcohol, (4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol, can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Further derivatization can be achieved through reactions such as the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. This allows for the introduction of various substituted vinyl groups at the 2-position of the biphenyl system. Similarly, reductive amination, involving the reaction of the aldehyde with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride), provides a direct route to secondary and tertiary amines.
The formation of hydrazones, by reacting the aldehyde with hydrazine or its derivatives, is another important transformation. researchgate.net These hydrazones can then undergo further reactions, such as C–H bond functionalizations, to introduce additional complexity to the molecule. researchgate.net This approach opens avenues to a broader library of functionalized and complex small molecules. researchgate.net
The following table summarizes some key aldehyde transformations and the resulting biphenyl derivatives:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | KMnO4 or Jones Reagent | 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid | Oxidation |
| This compound | NaBH4 or LiAlH4 | (4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanol | Reduction |
| This compound | Ph3P=CHR (Wittig Reagent) | 2-(alkenyl)-4'-Chloro-5-fluoro-[1,1'-biphenyl] | Wittig Reaction |
| This compound | R2NH, NaBH3CN | N-alkyl-(4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)methanamine | Reductive Amination |
| This compound | H2NNH2 | This compound hydrazone | Hydrazone Formation |
Application as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms of the starting materials. beilstein-journals.orgresearchgate.net The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs, allowing for the rapid construction of diverse molecular scaffolds.
One of the most classic MCRs involving aldehydes is the Strecker reaction, which is used to synthesize α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov These α-amino nitriles can then be hydrolyzed to produce α-amino acids. By employing this compound in a Strecker reaction, novel α-amino acids with a substituted biphenyl side chain can be synthesized.
Another important MCR is the Hantzsch dihydropyridine synthesis, which typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine ring system. nih.gov Utilizing this compound in this reaction would lead to the formation of dihydropyridines bearing the 4'-chloro-5-fluoro-biphenyl moiety.
The Petasis reaction, a variation of the Mannich reaction, is another MCR where an aldehyde, an amine, and a boronic acid react to form allylic amines. nih.gov The use of this compound in this reaction would provide access to a range of structurally diverse amines.
The table below illustrates the potential application of this compound in key multi-component reactions:
| Multi-Component Reaction | Other Reactants | Resulting Product Scaffold |
| Strecker Reaction | Amine, Cyanide source | α-Amino nitrile/acid with biphenyl substituent |
| Hantzsch Dihydropyridine Synthesis | β-ketoester (2 equiv.), Ammonia source | Dihydropyridine with biphenyl substituent |
| Petasis Reaction | Amine, Boronic acid | Allylic amine with biphenyl substituent |
| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide with biphenyl substituent |
| Biginelli Reaction | β-ketoester, Urea or Thiourea | Dihydropyrimidinone with biphenyl substituent |
Utilization in Materials Science Research
The rigid and tunable structure of the biphenyl core, combined with the reactive aldehyde group, makes this compound a valuable building block in materials science.
Building Block for Liquid Crystalline Compounds and Polymeric Materials
The elongated and rigid nature of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline properties. The presence of the halogen substituents (chloro and fluoro) can influence intermolecular interactions, such as dipole-dipole interactions and halogen bonding, which are crucial for the formation of liquid crystal phases. The aldehyde group provides a convenient point for further molecular elaboration to design and synthesize novel liquid crystalline materials. For example, condensation reactions of the aldehyde with various aromatic amines can lead to the formation of Schiff bases (imines), which often exhibit mesomorphic behavior.
In the realm of polymer chemistry, this biphenyl carbaldehyde can be used as a monomer or a precursor to monomers for the synthesis of advanced polymeric materials. myskinrecipes.com The aldehyde functionality allows for its incorporation into polymer backbones through reactions like polycondensation. For instance, reaction with diols can form polyacetals, while reaction with diamines can lead to polyimines. The resulting polymers would possess the rigid biphenyl unit, which can enhance thermal stability and mechanical properties.
Ligand and Linker Precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. They are constructed from organic linkers and, in the case of MOFs, metal ions or clusters. The aldehyde group of this compound is a key functional group for the synthesis of linkers for both COFs and MOFs.
For COFs, the aldehyde can undergo condensation reactions with multitopic amines (e.g., triamines or tetraamines) to form porous, crystalline networks linked by imine bonds. The resulting COFs would have the 4'-chloro-5-fluoro-biphenyl moiety integrated into their framework, which could influence the framework's properties, such as pore size, surface area, and functionality.
In the context of MOFs, the aldehyde group can be first converted to other functional groups, such as a carboxylate or a nitrogen-containing heterocycle (e.g., imidazole (B134444) or triazole), which can then coordinate to metal ions. nih.gov For example, oxidation of the aldehyde to a carboxylic acid would yield a linker that can coordinate to various metal centers to form MOFs. The biphenyl structure provides the necessary rigidity and length for the linker, while the halogen substituents can tune the electronic properties and intermolecular interactions within the framework.
Construction of Chemical Libraries for High-Throughput Screening of Chemical Reactivity
The concept of combinatorial chemistry and parallel synthesis is central to the rapid discovery of new molecules with desired properties. uzh.ch By systematically reacting a set of building blocks in various combinations, large and diverse chemical libraries can be generated. This compound, with its reactive aldehyde group, is an ideal starting point for the construction of such libraries.
Through parallel synthesis, the aldehyde can be subjected to a wide range of reactions simultaneously in a multi-well plate format. For example, a library of amines can be reacted with the aldehyde via reductive amination to produce a library of corresponding secondary amines. Similarly, a library of Wittig reagents can be used to generate a library of alkenes.
The resulting library of biphenyl derivatives can then be used for high-throughput screening to assess their chemical reactivity in various catalytic or stoichiometric reactions. This approach allows for the rapid identification of new catalysts, ligands, or reaction promoters based on the biphenyl scaffold.
Development of Asymmetric Synthesis Approaches for Chiral Derivatives (if applicable to transformations)
While this compound itself is achiral, many of the transformations involving the aldehyde group can generate a new chiral center. This opens up the possibility of developing asymmetric synthesis methods to produce enantiomerically enriched or pure chiral derivatives.
For instance, in the context of the Strecker reaction, the use of a chiral amine or a chiral catalyst can lead to the enantioselective synthesis of α-amino nitriles. nih.gov Similarly, asymmetric reduction of the aldehyde using a chiral reducing agent or a catalyst can yield a chiral alcohol. Asymmetric aldol reactions, where the aldehyde reacts with a ketone enolate in the presence of a chiral catalyst, would produce a chiral β-hydroxy ketone.
The development of such asymmetric methodologies is crucial for applications where stereochemistry is important, such as in the synthesis of pharmaceuticals or chiral materials. nih.govencyclopedia.pub The ability to control the stereochemical outcome of reactions involving this compound significantly expands its utility as a synthetic building block.
The following table provides examples of transformations that can lead to chiral derivatives and the potential asymmetric approaches:
| Transformation | Product Type | Potential Asymmetric Approach |
| Strecker Reaction | α-Amino nitrile | Use of a chiral amine or chiral catalyst |
| Aldehyde Reduction | Secondary Alcohol | Asymmetric reduction with chiral reducing agents (e.g., CBS reagent) or chiral catalysts |
| Aldol Reaction | β-Hydroxy Ketone | Use of a chiral catalyst (e.g., proline) or a chiral auxiliary |
| Grignard Addition | Secondary Alcohol | Use of a chiral ligand or a chiral Grignard reagent |
Future Research Trajectories and Broader Scientific Impact
Innovations in Green Chemistry and Sustainable Synthetic Pathways
The future synthesis of 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde and its derivatives will likely focus on aligning with the principles of green chemistry. Current synthetic routes for biphenyl (B1667301) compounds often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can involve toxic solvents, expensive catalysts, and significant waste generation.
Future research will aim to develop more sustainable pathways. This includes the exploration of:
Alternative Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethanol (B145695). This shift aims to reduce the environmental impact and hazards associated with volatile organic compounds (VOCs).
Catalyst Innovation: Investigating earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium. Additionally, the development of heterogeneous catalysts that can be easily recovered and recycled will be a key area of focus to improve process efficiency and reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation.
| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |
| Use of Bio-solvents | Employing solvents like ethanol or 2-methyltetrahydrofuran (B130290) in coupling reactions. | Reduced toxicity, improved biodegradability, lower environmental footprint. |
| Heterogeneous Catalysis | Developing recyclable, solid-supported palladium or nickel catalysts. | Simplified product purification, catalyst reuse, reduced metal leaching into products. |
| Energy Efficiency | Utilizing microwave-assisted or photochemical methods for synthesis. | Faster reaction times, lower energy consumption, potential for novel reactivity. |
Exploration of Unconventional Reaction Pathways for Functionalization
The unique electronic properties conferred by the chloro and fluoro substituents, along with the reactive carbaldehyde group, make this compound an ideal candidate for exploring novel functionalization strategies.
Future research will likely move beyond standard transformations to investigate:
C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the biphenyl scaffold. This approach avoids the need for pre-functionalized starting materials, leading to more efficient and step-economical syntheses. For instance, directing groups could be used to selectively introduce new substituents at positions ortho to the existing groups.
Photoredox Catalysis: Using visible light to initiate reactions, enabling transformations that are difficult to achieve with traditional thermal methods. This could include novel cross-coupling reactions or the introduction of complex functional groups under mild conditions.
Electrosynthesis: Employing electricity to drive redox reactions for the functionalization of the biphenyl core. Electrosynthesis offers a high degree of control and can eliminate the need for chemical oxidants or reductants, contributing to greener processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and reproducibility of reactions involving this compound, its synthesis and subsequent transformations are prime candidates for integration with modern automation technologies.
Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. For example, nitration or other electrophilic aromatic substitution reactions on the biphenyl core could be performed more safely and efficiently in a flow system.
Automated Synthesis: Robotic systems can be used to perform multi-step syntheses and reaction optimizations in a high-throughput manner. nih.gov An automated platform could rapidly screen various catalysts, solvents, and reaction conditions for the synthesis of a library of derivatives from this compound, significantly accelerating the discovery of new compounds with desired properties. nih.govresearchgate.net
| Technology | Application to this compound | Advantages |
| Flow Chemistry | Suzuki or Heck coupling reactions to form the biphenyl core. | Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for telescoping reactions. |
| Automated Synthesis | High-throughput screening of conditions for derivatizing the aldehyde group. | Rapid optimization, increased reproducibility, ability to generate large compound libraries for screening. nih.gov |
Advancements in In-Situ Spectroscopic Monitoring for Reaction Mechanism Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for process optimization and control. In-situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, are invaluable tools for this purpose.
Future research will likely employ a range of in-situ methods:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products throughout a reaction, providing kinetic data and insights into reaction pathways. nih.govresearchgate.net
NMR Spectroscopy: In-situ NMR can provide detailed structural information on transient intermediates that may not be observable by other methods, offering a comprehensive view of the reaction mechanism.
By applying these techniques, researchers can gain a fundamental understanding of, for example, the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction to form the biphenyl structure.
Synergistic Application of Experimental and Computational Methodologies for Predictive Chemistry
The synergy between experimental work and computational chemistry offers a powerful approach to accelerate research and development. For a molecule like this compound, this synergy will be pivotal.
Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties to aid in the interpretation of experimental data. mdpi.com For instance, DFT could predict the most likely site for C-H activation or the transition state energies for different reaction pathways.
Machine Learning: By training algorithms on existing reaction data, machine learning models can predict the optimal conditions for a desired transformation or even suggest novel reaction pathways. This predictive power can significantly reduce the number of experiments required, saving time and resources.
This integrated approach will enable a more rational, data-driven design of experiments, leading to the faster development of efficient and innovative synthetic methodologies for this compound and related compounds.
Q & A
Q. What are the common synthetic routes for 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated benzaldehyde precursors and fluorinated aryl boronic acids under inert atmospheres (e.g., nitrogen) achieves biphenyl frameworks. Lewis acids like BF₃·OEt₂ or Pd(OAc)₂ are used to enhance regioselectivity, with yields ranging from 71% to 92% depending on substituent positioning and solvent polarity (e.g., THF vs. dichloromethane) . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to minimize byproducts like dehalogenated intermediates.
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.19 ppm for aldehyde protons, J-coupling constants for fluoro and chloro substituents) confirm regiochemistry and functional group integrity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal packing and bond angles, with R-factors < 0.05 indicating high precision. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ at m/z 264.03) .
Q. How does the aldehyde group influence reactivity in downstream derivatization?
The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., formation of hydrazones, oximes) or redox reactions (e.g., oxidation to carboxylic acids). For instance, condensation with amines under acidic conditions yields Schiff bases, useful in coordination chemistry. Reductive amination with NaBH₄ or catalytic hydrogenation produces secondary amines, expanding bioactivity screening potential .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of halogenated biphenyl aldehydes, and how are they addressed?
Halogen atoms (Cl, F) introduce strong electron density gradients, complicating phase determination. Solutions include:
- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for weak reflections.
- Twinned crystal refinement : SHELXL’s TWIN command resolves overlapping diffraction patterns in cases of pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantifies Cl···H (2.5–3.0 Å) and F···H (2.3–2.7 Å) contacts, differentiating van der Waals interactions from hydrogen bonds .
Q. How does substituent positioning (4'-Cl, 5-F) affect regioselectivity in cross-coupling reactions?
Steric and electronic effects dominate:
- Chloro at 4' position : Electron-withdrawing effect activates the biphenyl core for electrophilic substitution but may hinder transmetallation in Suzuki couplings.
- Fluoro at 5 position : Ortho-directing nature prioritizes coupling at the 2-position of the benzaldehyde ring. Computational modeling (DFT) predicts activation barriers for competing pathways, guiding catalyst selection (e.g., PdCl₂ vs. Pd(PPh₃)₄) .
Q. How can contradictory data on reaction yields (e.g., 71% vs. 92%) be systematically analyzed?
Contradictions often stem from:
- Impurity in starting materials : Use of HPLC-grade solvents and sublimated reagents reduces side reactions.
- Catalyst deactivation : Trace oxygen or moisture poisons palladium catalysts; rigorous Schlenk techniques improve reproducibility.
- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable products but increase decomposition risks. Time-resolved NMR monitors intermediate formation .
Q. What methodologies assess this compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina simulates binding to cytochrome P450 isoforms, identifying hydrophobic pockets for chloro/fluoro groups.
- Enzyme inhibition assays : IC₅₀ values determined via fluorometric or spectrophotometric methods (e.g., NADPH depletion in CYP3A4 assays) .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) studies.
Q. What computational tools model its electronic structure and reactivity?
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level; frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on conformation using AMBER force fields.
- QTAIM (Quantum Theory of Atoms in Molecules) : Analyzes bond critical points for halogen bonding propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
